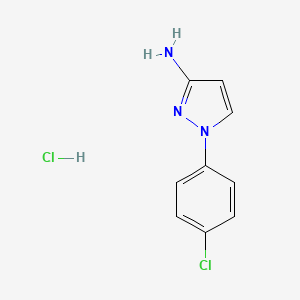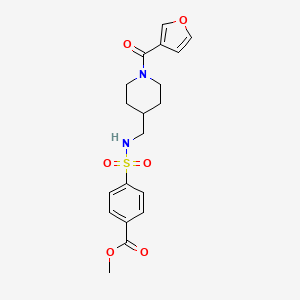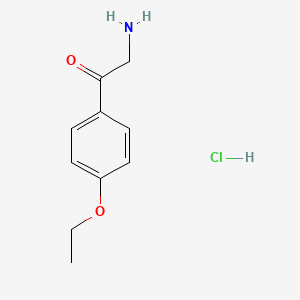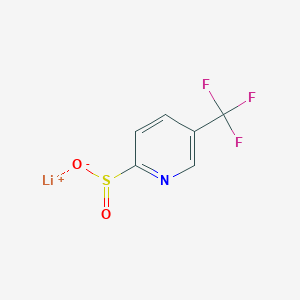
Lithium 5-(trifluoromethyl)pyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 5-(trifluoromethyl)pyridine-2-sulfinate is an organosulfur compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfinate group. The presence of the trifluoromethyl group imparts significant stability and reactivity to the molecule, making it a valuable reagent in organic synthesis and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 5-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride with lithium sulfinate. This reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield. Industrial production may also involve continuous flow reactors to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Lithium 5-(trifluoromethyl)pyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Lithium 5-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of lithium 5-(trifluoromethyl)pyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trifluoromethyl group enhances the electron-withdrawing properties of the molecule, making it highly reactive in various chemical transformations. The sulfinate group can participate in redox reactions, further expanding the compound’s versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- Lithium 4-(trifluoromethyl)pyridine-2-sulfinate
- Lithium 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate
- Sodium 5-(trifluoromethyl)pyridine-2-sulfinate
Uniqueness
Lithium 5-(trifluoromethyl)pyridine-2-sulfinate stands out due to its specific substitution pattern, which imparts unique reactivity and stability compared to other similar compounds. The position of the trifluoromethyl group on the pyridine ring significantly influences the compound’s electronic properties, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
lithium;5-(trifluoromethyl)pyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S.Li/c7-6(8,9)4-1-2-5(10-3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGDKTANUBQHRQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NC=C1C(F)(F)F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
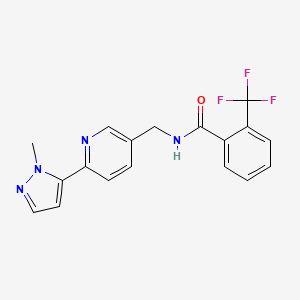
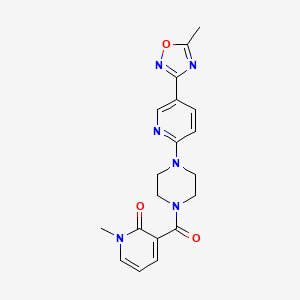

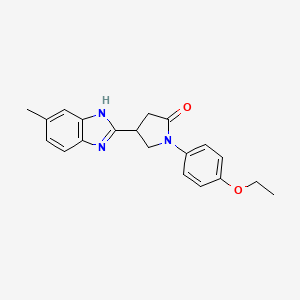
![7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014782.png)

![5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B3014786.png)

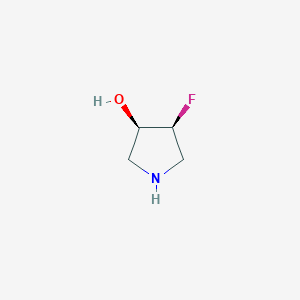
![(2E)-3-(furan-2-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}prop-2-enamide](/img/structure/B3014789.png)
